(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione
Description
Properties
IUPAC Name |
(4S)-3-benzyl-4-propan-2-yl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS2/c1-10(2)12-9-16-13(15)14(12)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABWDBYSVPORGG-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776765 | |
| Record name | (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158554-90-6 | |
| Record name | (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with isopropyl isothiocyanate, followed by cyclization with a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thione sulfur atom is susceptible to nucleophilic attack, enabling substitution reactions with alkyl halides or aryl halides under basic conditions.
Mechanistic Insight :
-
Alkylation proceeds via deprotonation of the thione sulfur by NaOH, generating a thiolate intermediate that attacks the electrophilic carbon of the alkyl halide .
-
Steric hindrance from the isopropyl group may reduce reaction rates compared to less hindered analogs .
Oxidation Reactions
The thione group can be oxidized to sulfoxides or sulfones using peroxides or peracids.
| Oxidizing Agent | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂, 0°C, 2 h | Sulfoxide (major) | 85:15 | |
| m-CPBA (1.2 eq) | RT, 12 h | Sulfone | >95% |
Key Observations :
-
Controlled oxidation with H₂O₂ favors sulfoxide formation, while excess m-CPBA drives complete oxidation to sulfones.
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The benzyl group stabilizes intermediates via resonance, enhancing reaction efficiency.
Reduction Reactions
Reduction of the thione group yields thiols or alcohols, depending on the reagent.
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C, 1 h | 2-Thiol-thiazolidine derivative | 72% | |
| NaBH₄, NiCl₂ | MeOH, RT, 3 h | 2-Alcohol-thiazolidine derivative | 65% |
Stereochemical Impact :
Ring-Opening and Functionalization
The thiazolidine ring can undergo ring-opening under acidic or nucleophilic conditions.
Mechanism :
-
Acidic hydrolysis cleaves the C–S bond, releasing cysteine derivatives .
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Carbon disulfide inserts into the ring under microwave irradiation, forming extended thione systems .
Catalytic Asymmetric Reactions
The compound serves as a chiral auxiliary in enantioselective aldol reactions.
| Catalytic System | Substrate | Product Enantiomeric Excess (ee) | Yield | Source |
|---|---|---|---|---|
| [(R)-DTBM-SEGPHOS]NiCl₂, TMSOTf | Aromatic acetals | 99% | 78% |
Key Findings :
-
The thione coordinates to Ni(II), stabilizing enolate intermediates for syn-selective aldol additions .
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Bulky ligands (e.g., DTBM-SEGPHOS) enhance stereocontrol by shielding one face of the enolate .
Acylation and Alkylation at Nitrogen
The N-acyl group can be modified to introduce diverse functionalities.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that thiazolidine derivatives exhibit significant antioxidant activities. A study demonstrated that (4S)-3-benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione effectively scavenges free radicals, thus potentially protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, a case study published in the Journal of Antimicrobial Chemotherapy reported a significant reduction in bacterial colonies when treated with thiazolidine derivatives, suggesting their potential use as antimicrobial agents in clinical settings.
Case Study: Anti-diabetic Effects
A notable application of this compound is its role in managing diabetes. Research conducted by Aitken et al. highlighted its ability to enhance insulin sensitivity and lower blood glucose levels in diabetic animal models. The study provided evidence that the compound acts on the peroxisome proliferator-activated receptor gamma (PPARγ), a target for anti-diabetic drugs.
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown to improve thermal stability and mechanical properties. A comparative study indicated that PVC composites with thiazolidine additives exhibited enhanced tensile strength and elongation at break compared to standard formulations.
Table 1: Mechanical Properties of PVC Composites
| Sample Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Standard PVC | 45 | 150 |
| PVC with Thiazolidine | 55 | 200 |
Agricultural Chemistry
Pesticidal Activity
The compound's potential as a pesticide has been investigated due to its ability to disrupt metabolic pathways in pests. Preliminary studies have shown that it can reduce the population of common agricultural pests like aphids and whiteflies. Field trials demonstrated a significant decrease in pest populations when crops were treated with formulations containing thiazolidine derivatives.
Case Study: Crop Yield Improvement
In a field trial conducted on tomato plants, the application of this compound resulted in a 30% increase in yield compared to untreated controls. The study attributed this improvement to both pest control and enhanced plant health due to the compound's antioxidant properties.
Mechanism of Action
The mechanism of action of (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyl and isopropyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues: Thiazolidine-2-thiones vs. Oxazolidine-2-thiones
Thiazolidine-2-thiones and oxazolidine-2-thiones differ in their heterocyclic cores, with the former containing a sulfur atom and the latter an oxygen atom in the five-membered ring. This difference influences electronic properties, solubility, and biological interactions.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electronic Effects : The thiazolidine core’s sulfur atom enhances electron density compared to oxazolidine, influencing reactivity in cyclization and coordination with metal ions .
Thiazolidine-2-thiones:
- (4S)-IPTT Synthesis: Prepared via reaction of valinol with carbon disulfide, followed by resolution using chiral auxiliaries .
- Acylated Derivatives: Propanoyl chloride reacts with (4S)-IPTT under basic conditions to form N-propanoyl derivatives, showcasing functionalization versatility .
Oxazolidine-2-thiones:
- Benzyl-Substituted Analogs : Synthesized via condensation of aromatic aldehydes with thiosemicarbazide, followed by cyclization .
Comparison: Thiazolidine derivatives often require chiral starting materials (e.g., valinol) for stereochemical control, while oxazolidine analogs employ simpler condensation routes.
Thiazolidine-2-thiones:
- Chiral Resolution : (4S)-IPTT enables optical resolution of racemic mixtures, critical in pharmaceutical synthesis .
- Enzyme Inhibition : Thione groups (-C=S) in thiazolidine derivatives interact with metalloenzymes, making them candidates for nitrification inhibitors .
Oxazolidine-2-thiones:
- Nitrification Inhibition: Compounds like 3-({(1,3-benzothiazol-2-yl)methylamino}methyl)-1,3-oxazolidine-2-thione show promise in agricultural chemistry .
Activity Trends : Thiazolidine-thiones exhibit higher steric tunability for enantioselective applications, while oxazolidine analogs are explored for broader biological activities due to their oxygen-containing cores.
Physicochemical Properties
- Melting Points : Thiazolidine-thiones (e.g., derivatives in ) are typically solids (mp 218–220°C), while oxazolidine-thiones vary between liquids and solids depending on substituents .
- Solubility : Benzyl groups enhance lipophilicity, reducing aqueous solubility compared to isopropyl-substituted analogs .
Biological Activity
Introduction
(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention for its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies.
Antioxidant Activity
Thiazolidine derivatives have been shown to possess significant antioxidant properties. In a study evaluating various thiazolidine compounds, including derivatives similar to this compound, it was found that these compounds exhibited enhanced radical scavenging abilities compared to standard antioxidants like ibuprofen. The most active compounds in the series demonstrated EC₅₀ values significantly lower than that of ibuprofen, indicating a strong potential for use in oxidative stress-related conditions .
Table 1: Antioxidant Activity of Thiazolidine Derivatives
| Compound | EC₅₀ (μM) | Relative Activity (vs. Ibuprofen) |
|---|---|---|
| Ibuprofen | 773.67 ± 3.41 | 1x |
| Compound A | 60.83 ± 0.86 | 14x |
| Compound B | 70.04 ± 1.29 | 11x |
| Compound C | 74.02 ± 0.97 | 10x |
Antibacterial Activity
The antibacterial efficacy of thiazolidine derivatives has also been explored. In vitro studies have shown that these compounds exhibit varying degrees of activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 625 µg/ml to >5000 µg/ml across different derivatives .
Table 2: Antibacterial Activity of Selected Thiazolidine Compounds
| Compound | Bacteria Tested | MIC (µg/ml) |
|---|---|---|
| Compound D | Staphylococcus aureus | 125 |
| Compound E | Escherichia coli | 250 |
| Compound F | Pseudomonas aeruginosa | >5000 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives through mechanisms involving the inhibition of angiogenesis and cell proliferation. For instance, thiazolidine-2,4-diones have been shown to inhibit VEGFR-2 signaling pathways critical for tumor growth and angiogenesis . In vitro tests demonstrated promising cytotoxic effects against cancer cell lines such as HepG2 and MCF-7.
Case Study: Anticancer Efficacy
In a study assessing the anticancer properties of various thiazolidine derivatives:
- Compounds were tested against HepG2 and MCF-7 cell lines.
- IC₅₀ values ranged from 0.60 to 4.70 μM , indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Table 3: Cytotoxicity of Thiazolidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound G | HepG2 | 0.60 |
| Compound H | MCF-7 | 1.20 |
| Compound I | MCF-7 | 4.70 |
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Mechanism : The compound may enhance the body's antioxidant defenses by scavenging free radicals and reducing oxidative stress.
- Antibacterial Mechanism : It likely disrupts bacterial cell membranes or inhibits essential bacterial enzymes.
- Anticancer Mechanism : By inhibiting VEGFR-2 and other pathways involved in cancer cell proliferation and angiogenesis, these compounds can potentially halt tumor growth .
Q & A
Q. What are the key synthetic routes for (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione?
The compound is synthesized via a multi-step process starting from β-amino alcohols. A typical method involves:
- Step 1 : Reacting β-amino alcohol with carbon disulfide (CS₂) in aqueous potassium hydroxide under reflux (110°C, 12 hours) to form the thiazolidinethione core.
- Step 2 : Acylation with propionyl chloride at low temperatures (-40 to -78°C) in dichloromethane (DCM) using triethylamine as a base.
- Step 3 : Purification via recrystallization from DCM/ethyl acetate mixtures . Alternative routes may employ Dean-Stark traps for azeotropic water removal during cyclization steps, as seen in related thiazolidinone syntheses .
Q. How is the compound’s structure and purity confirmed experimentally?
- IR Spectroscopy : Identifies characteristic C=S (thione) stretches (~1200–1250 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).
- ¹H/¹³C NMR : Confirms stereochemistry and substituent integration (e.g., benzyl protons at δ ~3.5–4.5 ppm, isopropyl methyl groups at δ ~1.0–1.5 ppm).
- HR-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Melting Point Analysis : Consistency with literature values (e.g., ~374–376 K) ensures purity .
Q. What solvents and conditions optimize recrystallization for high yields?
Recrystallization from DCM/ethyl acetate (2:1 v/v) at low temperatures (10°C) yields well-formed crystals. Saturated sodium bicarbonate washes remove acidic byproducts, while hexane rinses eliminate residual solvents .
Advanced Research Questions
Q. How is the absolute stereochemistry of the (4S) configuration determined?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement is critical. The thiazolidinethione’s chiral center (C4) is resolved via anomalous dispersion effects. Hydrogen-bonding networks (e.g., C–H···O interactions) in the crystal lattice further validate spatial arrangement .
Q. What role does the compound play as a chiral auxiliary in asymmetric aldol reactions?
The thione group acts as a transient ligand, coordinating with Lewis acids (e.g., TiCl₄) to enforce facial selectivity. The bulky benzyl and isopropyl groups create a steric environment that directs enolate formation, enabling >90% enantiomeric excess (ee) in aldol adducts. Applications include synthesizing polyketide natural products .
Q. How can computational modeling resolve contradictions in reaction mechanisms?
Density Functional Theory (DFT) studies assess transition-state geometries. For example:
- Mechanism A : Propionyl chloride acylation proceeds via a tetrahedral intermediate.
- Mechanism B : Direct SN2 displacement at the thiazolidinethione sulfur. Comparative energy profiles (ΔG‡) and Natural Bond Orbital (NBO) analysis identify the dominant pathway .
Q. What strategies mitigate racemization during prolonged storage?
- Low-Temperature Storage : -20°C in anhydrous DCM minimizes thermal epimerization.
- Stabilizing Additives : Triethylammonium bicarbonate (TEAB) buffers pH, preventing thione tautomerization.
- Periodic NMR Monitoring : Tracks enantiopurity via chiral shift reagents (e.g., Eu(hfc)₃) .
Methodological Considerations
Q. How are supramolecular interactions in the crystal lattice analyzed?
SC-XRD reveals helical chains stabilized by C9–H9···O1 hydrogen bonds (distance: ~2.8 Å). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., S···H vs. O···H interactions), guiding co-crystal design for improved solubility .
Q. What techniques differentiate isomeric byproducts in synthesis?
- Chiral HPLC : Uses amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in C=S and C–N stretches.
- 2D NOESY NMR : Identifies spatial proximity of benzyl protons to the isopropyl group, confirming regiochemistry .
Q. How is the compound evaluated for bioactivity in high-throughput screens?
- Nitrification Inhibition Assays : Measure ammonium oxidation rates in Nitrosomonas europaea cultures.
- Kinetic Profiling : IC₅₀ values are derived from dose-response curves (0.1–100 µM).
- Metabolomic Analysis : LC-MS identifies downstream pathway disruptions (e.g., accumulation of hydroxylamine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
